苯并噻唑啉

描述

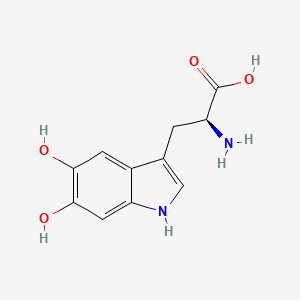

Benzothiazoline is an aromatic heterocyclic compound . It is colorless and slightly viscous . Although the parent compound, benzothiazoline, is not widely used, many of its derivatives are found in commercial products or in nature . Firefly luciferin can be considered a derivative of benzothiazoline .

Synthesis Analysis

Benzothiazolines are prepared by treatment of 2-mercaptoaniline with acid chlorides . The condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method . Recent advances in the synthesis of benzothiazoline compounds related to green chemistry have been reported .Molecular Structure Analysis

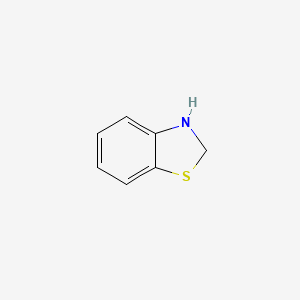

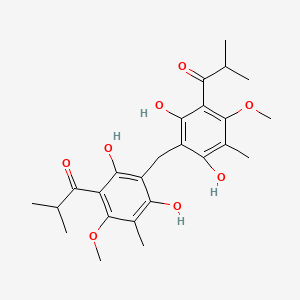

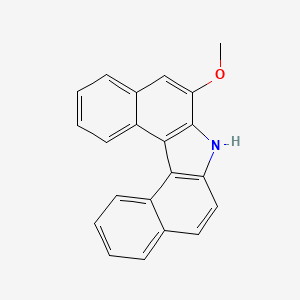

Benzothiazolines consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The molecular formula of Benzothiazoline is C7H7NS .Chemical Reactions Analysis

Benzothiazoline has been used as a reducing agent for the phosphoric acid-catalyzed enantioselective transfer hydrogenation reaction of imines . A novel acyl radical generation and functionalization strategy through direct photoexcitation of benzothiazolines has been developed .Physical And Chemical Properties Analysis

Benzothiazoline has a molecular weight of 137.20 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not well documented in the literature.科学研究应用

抗肿瘤应用:苯并噻唑类化合物的抗肿瘤应用取得了显著进展,像Phortress(一种苯并噻唑类前药)等化合物显示出作为临床候选药物的潜力。这些化合物通过选择性摄取、AhR结合、诱导细胞色素P450亚型1A1和形成DNA加合物导致细胞死亡等机制发挥作用 (Bradshaw & Westwell, 2004)。

广泛的药理活性:苯并噻唑类化合物展现出多种药理活性,使它们成为各种天然分子和药物制剂中不可或缺的一部分。它们的结构多样性有助于探索新的生物活性剂 (Prajapat, 2018)。

钙拮抗活性:苯并噻唑啉衍生物显示出强大的钙拮抗活性,某些化合物表现出对钠和钙内向通道的双重抑制作用,为治疗高血压和血栓症提供了潜在的治疗应用 (Yamamoto et al., 1988)。

多种药用性质:苯并噻唑类衍生物以其抗肿瘤、抗微生物、抗糖尿病、抗炎症、抗癫痫、抗病毒、抗氧化等药用性质而闻名。这导致合成了大量含有苯并噻唑环的新型治疗剂 (Sharma et al., 2013)。

在化疗药物中的作用:苯并噻唑类化合物,特别是2-芳基苯并噻唑类化合物,以其抗微生物、镇痛、抗炎症、抗糖尿病活性以及作为抗肿瘤剂的潜力而闻名。一些基于苯并噻唑的化合物已经用于临床治疗各种疾病 (Kamal et al., 2015)。

中枢神经系统靶向药物:苯并噻唑类化合物在中枢神经系统中显示出显著活性,在治疗癫痫和神经退行性疾病如阿尔茨海默病、亨廷顿病和肌萎缩侧索硬化症方面具有应用 (Hroch et al., 2015)。

免疫调节活性:苯并噻唑类化合物的合成衍生物已被用于探索其免疫调节活性,在体外和体内研究中显示出在免疫系统疾病中的潜力 (Khan et al., 2016)。

安全和危害

未来方向

Recent advances in the synthesis of benzothiazoline compounds related to green chemistry have been reported . In the future, researchers will focus on designing and developing efficient, environmentally friendly, and economical reaction systems to make the reaction conditions of existing reaction pathways greener and the reaction process simpler .

属性

IUPAC Name |

2,3-dihydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHLSTOWRAOMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196142 | |

| Record name | Benzothiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4433-52-7 | |

| Record name | Benzothiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7B4556D2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of benzothiazoline?

A1: Benzothiazoline (2,3-Dihydrobenzothiazole) has the molecular formula C7H7NS and a molecular weight of 137.20 g/mol.

Q2: What spectroscopic techniques are typically used to characterize benzothiazolines?

A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. UV-Vis spectroscopy can also be employed, particularly for studying metal complexes of benzothiazolines. [, , , , ]

Q3: How does benzothiazoline function as a hydrogen donor in organic synthesis?

A3: Benzothiazoline can donate a hydride (H-) ion, effectively reducing substrates like ketimines and α-imino esters. This process often occurs in the presence of a chiral catalyst, such as a phosphoric acid derivative, enabling enantioselective synthesis. [, , , , ]

Q4: How does the reactivity of benzothiazoline as a hydrogen donor compare to that of Hantzsch esters?

A4: Benzothiazoline has demonstrated superior reactivity and enantioselectivity compared to Hantzsch esters, especially in the asymmetric transfer hydrogenation of ketimines derived from propiophenone derivatives. [, , ] This difference in reactivity is attributed to the unique structural features of benzothiazoline, particularly the tunable 2-aryl substituent. []

Q5: What are the advantages of using benzothiazoline over Hantzsch esters in asymmetric transfer hydrogenation reactions?

A5: Benzothiazoline offers several advantages: * Easy Synthesis: It can be easily prepared by reacting 2-aminobenzenethiol with an aldehyde. [] * Tunable Reactivity: The 2-substituent on the benzothiazoline ring can be modified to adjust its hydrogen-donating ability and influence enantioselectivity. [, ] * Simplified Purification: It avoids the challenging removal of pyridine byproducts associated with Hantzsch esters. [, ] * Deuterium Labeling: Deuterated benzothiazolines can be easily synthesized and used for deuterium labeling studies. []

Q6: What is the role of Lewis acids in reactions involving benzothiazoline?

A6: Lewis acids, such as aluminum chloride (AlCl3) and tin(IV) chloride (SnCl4), can promote the conjugate reduction of α,β-unsaturated carbonyl compounds by benzothiazoline. [, ]. They likely activate the carbonyl compound, facilitating hydride transfer from the benzothiazoline.

Q7: Have computational methods been used to study benzothiazoline and its reactions?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of benzothiazoline-mediated transfer hydrogenation. These studies help elucidate the roles of the catalyst, hydrogen donor, and substrate in the reaction pathway. [, ]

Q8: How does modifying the 2-substituent of benzothiazoline affect its reactivity?

A8: Electron-withdrawing groups at the 2-position enhance the hydrogen-donating ability of benzothiazoline, leading to higher reactivity in transfer hydrogenation reactions. [] This effect can be attributed to the stabilization of the developing positive charge on the sulfur atom during hydride transfer. Conversely, electron-donating groups typically decrease reactivity.

Q9: Can the benzothiazoline scaffold be further modified for specific applications?

A9: Yes, research has explored various modifications, including:

* **Introduction of a Hydroxy Group:** This modification allows for easy removal of the benzothiazoline after the reaction. []* **Coupling to other pharmacophores:** For example, coupling to coumarin has led to derivatives with enhanced antioxidant properties. []Q10: What are some other applications of benzothiazoline derivatives?

A10: Benzothiazoline derivatives have shown potential in various areas, including:

* **Antimicrobial Agents:** Several metal complexes of benzothiazolines have exhibited promising antibacterial and antifungal properties. [, , , ]* **Calcium Antagonists:** Certain benzothiazoline derivatives have demonstrated calcium channel blocking activity, making them potential candidates for cardiovascular diseases. []* **Antioxidants:** Some benzothiazolines, particularly those coupled with other antioxidant scaffolds like coumarin, have shown potent radical scavenging abilities. [, ]* **Neuroprotective Agents:** Studies have investigated the neuroprotective effects of benzothiazoline derivatives in models of Parkinson's disease. []* **Sulfur Dioxide Conversion:** Benzothiazoline can facilitate the conversion of sulfur dioxide (SO<sub>2</sub>) to sulfuric acid using aerial oxidation, offering a potential strategy for SO<sub>2</sub> capture and utilization. []体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1199272.png)